

Protocol for using TEXAPON EVR in protein extraction from tissue samples

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Compound of Interest

Compound Name: TEXAPON EVR

Cat. No.: B1169755

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Application Notes and Protocols

Topic: Protocol for Using **TEXAPON EVR** in Protein Extraction from Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

TEXAPON is a trade name for a group of surfactants, with TEXAPON N70 being a common designation for Sodium Lauryl Ether Sulfate (SLES), an anionic detergent.[1][2] SLES is utilized in a variety of applications for its cleaning and foaming properties.[1][2][3] In the context of life sciences, its ability to disrupt cell membranes makes it a candidate for protein extraction.[4][5] Anionic surfactants, like SLES, are known to effectively solubilize cellular components, which is a critical step in isolating proteins from complex tissue samples.[6] This document provides a detailed protocol for the application of **TEXAPON EVR**, presumed to be a formulation of SLES, for the extraction of total protein from tissue samples. The protocol is based on established methodologies for tissue lysis using anionic detergents.

Principle of the Method

Protein extraction from tissue samples requires the efficient lysis of cells to release their contents while minimizing protein degradation. Anionic surfactants like SLES disrupt the lipid bilayer of cell membranes and organellar membranes, leading to the solubilization of proteins.[4][5] The inclusion of buffering agents, salts, and protease inhibitors in the lysis buffer is crucial

for maintaining the pH, ionic strength, and integrity of the extracted proteins.^{[7][8]} This protocol outlines a comprehensive procedure for tissue homogenization and subsequent protein solubilization using a **TEXAPON EVR**-based lysis buffer.

Quantitative Data Summary

The following table provides recommended concentration ranges for the key components of the **TEXAPON EVR**-based lysis buffer and expected protein yields from various tissue types.

These values are starting points and may require optimization depending on the specific tissue and downstream application.

Parameter	Recommended Range	Notes
TEXAPON EVR (SLES) Concentration	0.5% - 2.0% (w/v)	Higher concentrations may be needed for tissues rich in connective tissue or lipids. Optimization is recommended.
Tris-HCl (pH 7.4-8.0)	50 - 100 mM	Provides a stable pH environment to maintain protein structure and function. [7]
NaCl	150 - 250 mM	Maintains physiological ionic strength and helps prevent non-specific protein aggregation. [7]
Protease Inhibitor Cocktail	1X - 2X	Essential to prevent protein degradation by endogenous proteases. [8]
Phosphatase Inhibitor Cocktail (Optional)	1X - 2X	Include if the phosphorylation state of proteins is to be analyzed.
Tissue to Lysis Buffer Ratio	1:5 to 1:10 (w/v)	A higher buffer volume may be necessary for tissues that are difficult to homogenize.
Expected Protein Yield (per 100 mg tissue)	1 - 10 mg	Yields can vary significantly based on tissue type, age, and physiological state.

Experimental Protocol

Materials

- Tissue sample (fresh or frozen)
- **TEXAPON EVR (SLES)**

- Tris-HCl
- NaCl
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail (optional)
- Deionized water
- Homogenizer (e.g., Dounce, rotor-stator, or bead beater)
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Sonicator (optional)
- Protein quantification assay kit (e.g., BCA or Bradford)

Preparation of **TEXAPON EVR** Lysis Buffer

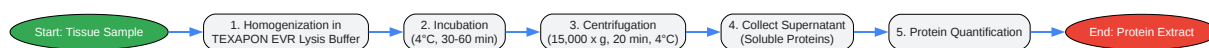
- To prepare 100 mL of 1X **TEXAPON EVR** Lysis Buffer, combine the following:
 - 5 mL of 1 M Tris-HCl, pH 7.5
 - 3 mL of 5 M NaCl
 - 1 g of **TEXAPON EVR** (assuming it's 100% active ingredient)
 - Add deionized water to a final volume of 100 mL.
- Stir gently until the **TEXAPON EVR** is fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.
- Store the buffer at 4°C.
- Immediately before use, add the appropriate amount of protease and phosphatase inhibitor cocktails to the required volume of lysis buffer.

Tissue Lysis and Protein Extraction

- Weigh the frozen or fresh tissue sample.
- On ice, mince the tissue into small pieces using a clean scalpel.
- Transfer the minced tissue to a pre-chilled homogenization tube.
- Add 5-10 volumes of ice-cold **TEXAPON EVR** Lysis Buffer (with inhibitors) to the tissue.
- Homogenize the tissue on ice until no visible tissue clumps remain. The homogenization method will depend on the tissue type and available equipment.
- (Optional) For difficult-to-lyse tissues, sonicate the homogenate on ice. Use short bursts to prevent overheating and protein denaturation.
- Incubate the homogenate on a rotator or rocker at 4°C for 30-60 minutes to ensure complete lysis.
- Centrifuge the lysate at 12,000 - 15,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
- The protein extract can be used immediately for downstream applications or stored at -80°C for long-term storage.

Visualizations

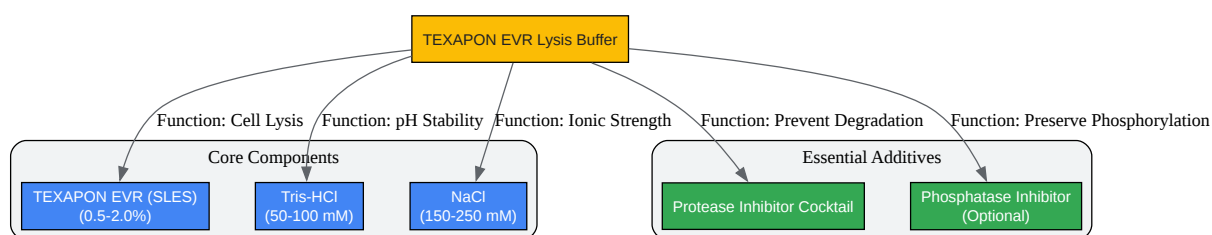
Experimental Workflow



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Caption: Workflow for protein extraction from tissue using **TEXAPON EVR**.

Logical Relationships in Lysis Buffer Formulation



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Caption: Components and functions of the **TEXAPON EVR** lysis buffer.

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